4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
Description
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one (hereafter referred to as the target compound) belongs to the phthalazinone class of heterocyclic compounds. Phthalazinones are recognized for their diverse pharmacological properties, including anticonvulsant, cardiotonic, and anti-inflammatory activities . The target compound features a 1,2,4-oxadiazole moiety substituted with a 4-fluorophenyl group and a 4-methylphenyl group on the phthalazinone core. These substituents are critical for modulating electronic and steric properties, which influence biological activity and physicochemical stability.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O2/c1-14-6-12-17(13-7-14)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-30-22)15-8-10-16(24)11-9-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFBOQUKDBIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1291862-08-2
- Molecular Formula : C23H15FN4O2
- Molecular Weight : 398.39 g/mol
The compound exhibits its biological activity primarily through the induction of apoptosis in cancer cells. Studies suggest that it influences various cellular pathways, including:
- Caspase Activation : The compound has been shown to activate caspases, which are crucial for the execution of apoptosis. Increased caspase activity correlates with higher concentrations of the compound in treated cells .
- Cell Cycle Arrest : It induces cell cycle arrest at the sub-G1 phase, indicating that it effectively promotes programmed cell death in various cancer cell lines such as HCT-116 and HeLa .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines. Below is a summary of IC50 values observed in different studies:
These results indicate that the compound is particularly effective against colorectal and cervical cancer cell lines.
Apoptotic Activity
In vitro studies revealed that treatment with the compound resulted in:
- Morphological Changes : Treated cells exhibited typical apoptotic features such as shrinkage and detachment from the culture surface.
- Phosphatidylserine Translocation : This event is a hallmark of early apoptosis, confirming that the compound triggers apoptotic pathways .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Apoptosis Induction :
- Metabolic Stability Assessment :
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. The following compounds highlight key structural differences and their implications:
Key Observations :
- Electron Effects : Fluorine (target compound) and bromine (bromophenyl analog) are electron-withdrawing, while methoxy (methoxyphenyl analog) is electron-donating. These differences influence solubility, with fluorinated compounds typically exhibiting higher metabolic stability .
- Steric Impact : Bulky substituents like benzodioxol (424.42 g/mol) may reduce membrane permeability compared to the target compound .
Crystallographic and Structural Insights
highlights isostructural phthalazinone derivatives crystallizing in triclinic P̄1 symmetry with planar molecular conformations . The target compound’s structure determination would likely employ similar methods, such as SHELXL for refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
